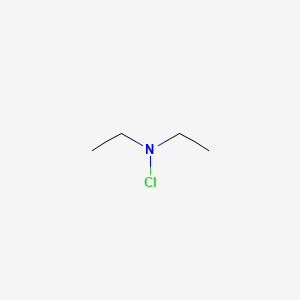

N-Chloro-N-ethylethanamine

Description

Contextualization within N-Chloroamine Chemistry

N-Chloro-N-ethylethanamine is a member of the broader class of organic N-chloroamines, which are compounds containing one or more N-Cl bonds. This class of reagents is known for its utility in organic chemistry, yet it is often underutilized due to potential hazards associated with the stability of the N-Cl bond. acsgcipr.org

Organic N-chloroamines are recognized as effective oxidants. journalirjpac.com For instance, they are employed in Swern-type oxidation reactions to convert alcohols into aldehydes and ketones. journalirjpac.com The reactivity of the N-Cl bond is central to their chemical behavior, allowing them to act as sources of electrophilic chlorine or as aminating agents. acs.org The stability of aqueous solutions of organic N-chloroamines can be influenced by factors such as spontaneous and light-induced decomposition. nih.gov Research into their chemistry also focuses on understanding their reaction mechanisms, which can vary from stepwise to concerted pathways depending on the reacting nucleophile. acs.org

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its role as a versatile intermediate, particularly in the production of pharmaceuticals and agrochemicals. cymitquimica.comontosight.aivulcanchem.com The chlorine atom functions as an effective leaving group in nucleophilic substitution reactions, enabling the introduction of the diethylamino group into various molecular scaffolds. cymitquimica.comvulcanchem.com

Key applications and reactions involving this compound include:

Alkylation: It serves as an alkylating agent, for example, in the synthesis of precursors for anticancer drugs. vulcanchem.com

Intermediate for Heterocycles: It is used in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent structures in many biologically active molecules. acsgcipr.org

Umpolung Amination: N-chloroamines can be used in nickel-catalyzed coupling reactions with organozinc reagents, demonstrating a reversal of the typical polarity of the amine nitrogen. acsgcipr.org

Concerns regarding the stability of N-chloroamines have spurred the development of safer synthesis methods. acsgcipr.org Continuous flow chemistry has emerged as a key technology in this area. By reacting amines with reagents like sodium hypochlorite (B82951) (NaOCl) in a continuous, biphasic process, researchers can produce N-chloro-N,N-dialkylamines safely and efficiently without needing to isolate potentially unstable intermediates. acsgcipr.org This methodology provides precise control over reaction parameters and improves heat transfer, making the use of these powerful reagents more accessible for further synthetic applications. acsgcipr.org

Overview of this compound Research Landscape

The research landscape for this compound and related N-chloroamines is focused on harnessing their synthetic potential while mitigating their associated risks. A primary area of investigation is the development of novel and safer synthetic methodologies, with continuous flow processes being a prominent example. acsgcipr.org

Another significant research avenue involves exploring the scope of their reactivity. Studies delve into their use as oxidants, their role in cycloaddition and halogenation reactions, and their application in forming key nitrogen-containing functionalities like amines and amides. journalirjpac.comscilit.com There is also academic interest in the fundamental mechanisms of their reactions, examining how factors like the nucleophile's reactivity can alter the reaction pathway. acs.org

Furthermore, toxicological studies on organic N-chloroamines, prompted by their potential formation as by-products in chlorinated water, drive the need for sensitive analytical detection methods and a deeper understanding of their biological interactions. nih.gov This toxicological research indirectly influences the synthetic research landscape by reinforcing the demand for contained and controlled reaction environments. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethylamine (B46881) |

| Sodium hypochlorite |

| Alcohols |

| Aldehydes |

| Ketones |

| Amines |

| Amides |

| Imines |

| N-chlorosuccinimide |

Structure

3D Structure

Properties

IUPAC Name |

N-chloro-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFLVGVWMSQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206445 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-33-7 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloro N Ethylethanamine

Direct N-Chlorination Protocols

Direct N-chlorination involves the reaction of a secondary amine with a suitable chlorine-positive (Cl+) source. This approach is a fundamental method for the synthesis of N-chloroamines.

N-Chlorosuccinimide (NCS)-Mediated Synthesis of N-Chloroamines

N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for the chlorination of various organic substrates, including amines. The reaction of diethylamine (B46881) with NCS provides a direct route to N-Chloro-N-ethylethanamine. This method is often favored due to the solid nature of NCS, which makes it easier to handle compared to gaseous chlorine, and the formation of succinimide (B58015) as a byproduct, which can often be easily removed from the reaction mixture.

The synthesis is typically carried out in an anhydrous organic solvent to prevent the hydrolysis of the N-chloroamine product. vulcanchem.com The reaction proceeds through the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic chlorine atom of NCS. Kinetic studies of the reaction between NCS and amines have shown that the reaction is first order with respect to both the amine and NCS. researchgate.net

A study on the N-chlorination of various amines demonstrated that NCS can effectively chlorinate secondary amines to form the corresponding N-chloroamines. clockss.org The reaction conditions are generally mild, often proceeding at room temperature or below, and reaction times are typically short. clockss.org

Table 1: NCS-Mediated Synthesis of N-Chloroamines

| Reactant | Reagent | Product | Key Features |

|---|---|---|---|

| Diethylamine | N-Chlorosuccinimide (NCS) | This compound | Mild reaction conditions, solid reagent, easy byproduct removal. clockss.org |

Utilizing Advanced Chlorinating Reagents in N-Chloroamine Formation

To improve upon traditional chlorinating agents, researchers have developed more advanced reagents that offer enhanced stability, reusability, and efficiency.

Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) as Chlorinating Agents

Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) have emerged as novel and effective reagents for the synthesis of N-chloroamines. thieme-connect.comorganic-chemistry.org These reagents are stable, solid materials that can be prepared from the corresponding sulfonamides. organic-chemistry.org They offer a practical and efficient alternative for the chlorination of primary and secondary amines. organic-chemistry.orgorganic-chemistry.org

The reaction of a secondary amine like diethylamine with PCBS or TCBDA in a suitable solvent affords the corresponding N-chloroamine in good to excellent yields. organic-chemistry.orgscirp.org One of the significant advantages of these reagents is their potential for reusability, which makes them more cost-effective and environmentally friendly. organic-chemistry.org The reaction mechanism is believed to involve the transfer of a chlorine atom from the reagent to the amine. organic-chemistry.org

Table 2: Comparison of Advanced Chlorinating Agents for N-Chloroamine Synthesis

| Reagent | Form | Advantages | Reference |

|---|---|---|---|

| PCBS | Solid Polymer | Stable, reusable, efficient for N-chlorination. organic-chemistry.org | organic-chemistry.org |

| TCBDA | Solid | Stable, efficient, allows for preparation of N,N-dichloroamines. thieme-connect.comorganic-chemistry.org | thieme-connect.comorganic-chemistry.org |

Strategies for In Situ Generation of this compound

In situ generation of reactive intermediates is a powerful strategy in organic synthesis that can avoid the isolation and handling of potentially unstable or hazardous compounds. This compound can be generated in situ and used directly in subsequent reactions.

Aminium Radical Formation for Aromatic Amination Processes

One of the key applications of in situ generated N-chloroamines is in the formation of aminium radicals for direct aromatic amination. whiterose.ac.ukresearchgate.net This process involves the generation of the N-chloroamine from the corresponding secondary amine, followed by its conversion to an aminium radical cation, which then reacts with an aromatic C-H bond. whiterose.ac.uk

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages for the synthesis and use of potentially hazardous or unstable intermediates like N-chloroamines by providing better control over reaction parameters and minimizing the volume of reactive species at any given time. acsgcipr.org The synthesis of N-chloro-N,N-dialkylamines has been successfully demonstrated in a continuous, biphasic process by reacting the amine with aqueous sodium hypochlorite (B82951). acsgcipr.org

This methodology allows for the safe and efficient in situ generation of N-chloroamines, which can then be directly coupled with subsequent reactions in a continuous flow setup. acsgcipr.org For instance, the direct C-H amination of arenes using photolytically generated aminium radicals from N-chloroamines has been successfully implemented under continuous flow conditions. researchgate.net This integrated approach facilitates the continuous conversion of secondary amines to their arylated derivatives, showcasing the power of combining in situ generation with continuous flow technology. researchgate.net

Theoretical and Computational Investigations of N Chloro N Ethylethanamine

Ab Initio Calculations for Geometric and Electronic Structure Determination

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are fundamental to determining the geometric and electronic characteristics of N-Chloro-N-ethylethanamine.

Gas Electron Diffraction (GED) studies combined with ab initio calculations have been employed to determine the precise structural parameters of this compound in the gas phase. These investigations reveal key bond lengths and angles that define its molecular architecture. The nitrogen-chlorine bond, a critical feature of the molecule, has a measured length of 1.765(2) Å. rsc.org Geometry optimization is achieved by finding the minimum energy structure on the potential energy surface, providing a detailed three-dimensional representation of the molecule.

Interactive Table: Structural Parameters of this compound

| Parameter | Value (Å/°) | Method |

| N–Cl Bond Length | 1.765(2) | GED |

| C-N Bond Length | 1.468(3) | GED |

| C-C Bond Length | 1.527(4) | GED |

| C-N-Cl Angle | 109.1(5) | GED |

| C-N-C Angle | 114.8(8) | GED |

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemistry offers a lens to explore the reactivity of this compound, predicting how it will behave in chemical reactions and elucidating the mechanisms by which these reactions occur.

Computational methods are used to calculate the energy changes associated with chemical reactions involving this compound. Density Functional Theory (DFT), particularly with functionals like B3LYP, is a common approach to model thermochemical properties such as the enthalpy of formation and solvation free energy (ΔG_solv). rsc.orgresearchgate.net These calculations can be performed for reactions in the gas phase or in various solvents (condensed phase) by incorporating a solvent model. rsc.org A fully automated quantum chemistry workflow can compute methyl cation and anion affinities to quantify the molecule's nucleophilicity and electrophilicity, respectively, providing a measure of its intrinsic reactivity. youtube.com For improved accuracy, results are often cross-validated with available experimental data from resources like NIST thermochemical tables. researchgate.net

Understanding a reaction's mechanism requires identifying the transition state—the highest energy point along the reaction pathway. Computational methods, such as synchronous transit-guided quasi-Newton (QST2) or Berny optimization algorithms, are used to locate these transient structures. ucsb.edugoogle.com A critical step in confirming a transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. google.comresearchgate.net

For N-chloroamines, computational studies show that the activation barriers are highly dependent on the environment. rsc.org For instance, the N-chlorination of amines by hypochlorous acid has a high energy barrier in the gas phase, but the process becomes kinetically more favorable in a solvent, as explicit water molecules can stabilize the transition state. rsc.orgresearchgate.net Kinetic studies of related simple chloramines have determined activation energies for reactions, such as the reaction of monochloramine with hydrogen peroxide, which has a barrier of 51.5 ± 3.7 kJ mol⁻¹. nih.gov These computational and experimental values for related systems provide a framework for estimating the activation barriers for reactions involving this compound.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices. acs.org These descriptors, derived from the electron density, predict how a molecule will interact with other reagents. Key indices include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Fukui Function: Identifies the most electrophilic and nucleophilic sites within a molecule.

These indices are valuable for understanding the reactivity of the N-Cl bond in N-chloroamines. For example, the chlorine atom can act as an electrophile, and its reactivity can be quantified and compared to other chlorinated species. Automated workflows have been developed to compute electrophilicity and nucleophilicity scales based on quantum chemistry, allowing for rapid screening and prediction of reactivity for molecules like this compound. youtube.com

Density Functional Theory (DFT) Applications in N-Chloroamine Chemistry

Density Functional Theory (DFT) has become a cornerstone in computational quantum chemistry for investigating the electronic structure and reactivity of molecules like this compound. nih.gov Its favorable balance of computational cost and accuracy allows for the study of relatively large molecular systems, offering significant predictive power. nih.gov

Mechanistic Modeling and Prediction of Reaction Outcomes

DFT is instrumental in elucidating the complex reaction mechanisms involving N-chloroamines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby predicting the most likely chemical pathways. For instance, DFT calculations can be employed to model reactions such as hydrolysis, oxidation, or nucleophilic substitutions involving the N-Cl bond.

Mechanistic studies on related N-chloroamines, such as monochloramine and dichloramine, demonstrate the power of DFT in understanding their chemistry. Kinetic models developed from DFT calculations can validate proposed reaction pathways and predict the formation of various products. nih.govnih.gov For example, in the study of dichloramine decomposition, DFT helps to elucidate the formation of reactive nitrogen species. nih.gov Similarly, DFT studies on the chlorination of aliphatic amines by chlorine (Cl₂) can clarify the influence of the solvent medium and substituents on the reaction mechanism. acs.org

For this compound itself, computational modeling can predict its reactivity compared to other nitrogen mustards. DFT calculations can quantify factors like steric hindrance and electrophilicity, which govern the compound's alkylation efficiency. Structural and conformational analyses, which are foundational to understanding reactivity, have been performed for this compound using a combination of gas electron diffraction and ab initio calculations, a precursor to modern DFT studies. kitasato-u.ac.jpresearchgate.net These studies provide crucial geometric parameters that serve as input for more complex mechanistic simulations. researchgate.net

Table 1: Key Applications of DFT in Mechanistic Modeling of N-Chloroamines

| Application Area | Description | Relevant Insights |

| Reaction Pathway Elucidation | Mapping potential energy surfaces to identify transition states and intermediates for reactions like hydrolysis and substitution. acs.org | Provides a step-by-step understanding of how reactions occur, including the energy barriers that control reaction rates. nih.gov |

| Reactivity Prediction | Calculating electronic properties like electrophilicity and orbital energies to predict how the molecule will interact with other reagents. | Allows for comparison of reactivity between different N-chloroamines and prediction of reaction outcomes under various conditions. |

| Conformational Analysis | Determining the stable three-dimensional structures of the molecule, which influences its reactivity. kitasato-u.ac.jpresearchgate.net | Identifies the most likely shapes the molecule will adopt, providing a basis for understanding its interaction with other molecules. researchgate.net |

| Kinetic Modeling | Using calculated energy barriers to develop models that predict the rates of chemical reactions over time. nih.gov | Enables the prediction of product distribution and the influence of factors like pH and temperature on the reaction. nih.gov |

Comparative Assessment of DFT Functionals for N-Chloroamine Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. nih.govnih.gov There is no single functional that performs best for all systems or all properties. Therefore, a comparative assessment is crucial for obtaining reliable results in N-chloroamine research. arxiv.org

Different classes of DFT functionals, such as the Generalized Gradient Approximation (GGA), meta-GGAs, hybrid functionals (e.g., B3LYP), and range-separated hybrid functionals (e.g., CAM-B3LYP), offer varying levels of accuracy for different molecular properties. arxiv.orgresearchgate.net

Hybrid Functionals (e.g., B3LYP, B3PW91, PBE0) : These functionals, which mix a fraction of exact Hartree-Fock exchange, are often a good starting point and have proven effective for a wide range of chemical applications. nih.govresearchgate.net Studies have used functionals like B3LYP to investigate the geometry and properties of related compounds. nih.gov

Range-Separated Functionals (e.g., CAM-B3LYP, LC-BLYP) : These are often better for describing properties that involve charge transfer or electronic excitations, which can be relevant in the reactions of N-chloroamines. researchgate.net

Meta-GGA Functionals (e.g., M06-2X) : These functionals can provide improved accuracy for non-covalent interactions, which might be important when studying the interaction of this compound with other molecules or in condensed phases. nih.gov

For N-chloroamine systems, the choice of functional would be guided by the specific property of interest. For example, predicting reaction energy barriers might require a different functional than one used for calculating NMR chemical shifts. nih.govaps.org It is known that standard GGA functionals can lead to systematic errors in predicting NMR shielding parameters, while other approaches may offer better agreement with experimental data. aps.org Therefore, benchmarking against experimental data or higher-level calculations is a critical step in computational studies of N-chloroamines. arxiv.org

Table 2: Comparative Overview of Selected DFT Functionals for Molecular Properties

| Functional Class | Examples | Strengths | Potential Weaknesses for N-Chloroamines |

| GGA | PBE, BLYP | Computationally efficient; good for structures of simple molecules. aps.org | Can underestimate reaction barriers and show systematic errors for properties like NMR shifts. aps.org |

| Hybrid | B3LYP, PBE0 | Good general-purpose accuracy for geometries, frequencies, and thermochemistry. researchgate.netnih.gov | May not be accurate for long-range interactions or charge-transfer excitations. |

| Meta-Hybrid | M06-2X | Good for thermochemistry, kinetics, and non-covalent interactions. nih.gov | Can be more computationally expensive; performance can be system-dependent. |

| Range-Separated | CAM-B3LYP, LC-BLYP | Improved description of charge transfer, electronic spectra, and long-range corrected properties. researchgate.net | May not offer significant advantages for simple ground-state properties over standard hybrids. |

Computational Solvent Effects in this compound Research

Chemical reactions are profoundly influenced by the solvent environment. nih.gov Computational chemistry accounts for these effects using either implicit or explicit solvent models.

Explicit Solvent Molecule Interactions in Mechanistic Studies

To capture specific, short-range interactions, explicit solvent models are employed. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute (this compound). nih.govmdpi.com This "microsolvation" or cluster approach provides a more realistic, atomistic picture of the immediate solvent environment. nih.gov

The inclusion of explicit solvent molecules is particularly important when:

Hydrogen Bonding is Involved : Solvents like water or alcohols can form hydrogen bonds with the nitrogen or chlorine atoms of the N-chloroamine, which can significantly influence its structure and reactivity. rsc.org

The Solvent Participates in the Reaction : In some mechanisms, solvent molecules are not merely spectators but act as reactants, catalysts, or proton shuttles. chemrxiv.org Explicit models are essential to describe such phenomena. chemrxiv.org

High Accuracy is Needed : For a more accurate description of reaction pathways, including explicit solvent molecules can refine the energies of transition states and intermediates, leading to better agreement with experimental kinetics. nih.gov

Often, a hybrid approach is used, where the first solvation shell is treated explicitly, and the bulk solvent beyond that is represented by a continuum model. nih.govrsc.org This combined cluster/continuum method can provide a robust and accurate description of solvation effects, capturing both the specific local interactions and the long-range electrostatic influence of the bulk medium. nih.gov

Environmental Transformation and Degradation Pathways of N Chloro N Ethylethanamine

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aqueous environments, N-Chloro-N-ethylethanamine is susceptible to hydrolysis, a chemical process involving the reaction with water. The stability of the N-Cl bond is a key factor influencing its persistence. While specific kinetic studies on this compound are not extensively documented in publicly available literature, information on analogous compounds suggests that hydrolysis is a significant degradation pathway.

For instance, the hydrochloride salt of a related compound, 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine, undergoes hydrolysis where the C-Cl bond cleaves to form N,N-diethylethanolamine. This reaction is reported to be accelerated under acidic (pH < 3) or alkaline (pH > 10) conditions. It is plausible that this compound follows a similar trend, with the N-Cl bond being the primary site of hydrolytic attack. The general mechanism for the hydrolysis of N-chloroamines involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the nitrogen atom, leading to the displacement of the chloride ion.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of other chemical species. In neutral pH solutions, the hydrolysis of some N-chloramino dipeptides is observed to be a slow, general-base catalyzed decomposition. purdue.edu Conversely, in basic solutions, the decomposition can proceed through a different, faster mechanism involving hydrogen abstraction. purdue.edu

Table 1: Factors Influencing Hydrolytic Degradation of N-Chloroamines

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Accelerated at acidic and alkaline pH | Catalysis by H+ and OH- ions, respectively. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Presence of Nucleophiles | Can be accelerated | Competing nucleophiles can attack the N-Cl bond. |

Photolytic Degradation Pathways under Environmental Conditions

N-Chloroamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photolysis. This is a critical transformation pathway, particularly in sunlit surface waters. The photolytic degradation of inorganic chloramines such as monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃) has been studied, revealing that they are effectively degraded by UV irradiation. acs.orgnih.gov The quantum yields for these processes are dependent on the wavelength of the UV light. acs.org

For organic N-chloroamines like this compound, photolysis is also expected to be a significant degradation route. The absorption of UV light can lead to the homolytic cleavage of the N-Cl bond, generating a dialkylaminyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions.

Stable photoproducts from the photolysis of inorganic chloramines include nitrite, nitrate, nitrous oxide, and ammonium, with the product distribution being strongly dependent on pH. acs.org It is conceivable that the photolysis of this compound would lead to the formation of diethylamine (B46881), as well as various oxidized nitrogen species and other degradation products resulting from subsequent radical reactions. Under ambient light, N-oxide derivatives may also be formed.

Table 2: Potential Photodegradation Products of N-Chloroamines

| Compound Class | Potential Photodegradation Products | Reference |

| Inorganic Chloramines | Nitrite, Nitrate, Nitrous Oxide, Ammonium | acs.org |

| Organic N-Chloroamines | Aminyl radicals, Chlorine radicals, Aldehydes, Secondary amines | acs.org |

Biotic Transformation Mechanisms (e.g., Microbial Metabolism)

The transformation of this compound can also be mediated by microorganisms in the environment. While specific studies on the microbial metabolism of this compound are scarce, the broader understanding of microbial degradation of organic nitrogen compounds and organochlorines provides valuable insights.

In environments such as chloraminated drinking water reservoirs, the presence of chloramines influences microbial communities. nih.govnih.gov The decay of chloramines can release ammonia, which promotes the growth of nitrifying microorganisms like ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). nih.govbiorxiv.org These microorganisms could potentially co-metabolize organic N-chloroamines.

The microbial degradation of chloroanilines has been observed, with some bacteria capable of utilizing them as a sole source of carbon and nitrogen. guidechem.com The enzymatic cleavage of the carbon-chlorine bond is a known microbial strategy for the detoxification and metabolism of organochlorine compounds. frontiersin.org It is plausible that certain microbial populations possess the enzymatic machinery to dehalogenate or otherwise transform this compound. The transformation could proceed via N-dealkylation or cleavage of the N-Cl bond, leading to the formation of less complex amines and other metabolites.

Modeling Environmental Fate and Persistence of N-Chloroamines

Predicting the environmental fate and persistence of chemicals like this compound is essential for assessing their potential risks. Environmental fate models are powerful tools that integrate information on a chemical's properties, degradation behavior, and environmental conditions to simulate its distribution and transformation. rsc.orgresearchgate.net

These models can range from relatively simple quantitative structure-property relationship (QSPR) models to complex multimedia fate models like BETR-Global. nih.govnih.gov For N-chloroamines, key parameters for such models would include data on their hydrolysis rates, photolysis quantum yields, and susceptibility to microbial degradation. Given the limited specific data for this compound, predictive models often rely on data from structurally similar compounds.

Predictive Studies Based on Environmentally Relevant N-Chlorinated Analogues

In the absence of direct experimental data for this compound, predictive studies using environmentally relevant N-chlorinated analogues are invaluable. Research on the degradation of other tertiary alkylamines during chlorination and chloramination indicates that they can degrade rapidly to form aldehydes and secondary alkylamines. acs.org

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the degradation rates of amines based on their chemical structure. nih.gov These models often incorporate molecular descriptors such as dipole moment, pKa value, and steric and electronic properties. nih.gov For instance, studies on various amines have shown that secondary amines can be less stable than primary and tertiary amines. nih.gov Steric hindrance around the nitrogen atom can provide greater stability against degradation. nih.gov Electron-withdrawing groups can destabilize the molecule and make it more susceptible to degradation, while electron-donating groups can have the opposite effect. nih.gov

By applying these principles, it can be predicted that the two ethyl groups in this compound will influence its reactivity and degradation rate compared to other N-chloroamines with different alkyl substituents. The electron-donating nature of the ethyl groups may affect the stability of the N-Cl bond and the susceptibility of the molecule to nucleophilic attack.

Advanced Analytical Techniques for Detection and Quantification of N Chloro N Ethylethanamine

High-Resolution Chromatographic Methods

High-resolution chromatography, particularly when interfaced with advanced mass spectrometry, provides the foundation for the reliable analysis of N-Chloro-N-ethylethanamine. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), it offers exceptional selectivity and sensitivity for trace-level detection. GC-MS is frequently cited as a primary technique for purity assessment and characterization of this compound.

For trace analysis, GC-MS/MS operating in selected reaction monitoring (SRM) mode is particularly powerful. This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a specific product ion. This process significantly reduces background noise and matrix interference, allowing for low detection limits. While specific validated methods for this compound are not widely published, the methodology for analogous compounds, such as nitrogen mustard simulants or other chlorinated compounds, provides a clear framework. For instance, the analysis of trace levels of chlorinated pesticides by GC-MS has demonstrated practical detection limits in the low parts-per-billion (ppb) range. chromatographyonline.com A study on half-nitrogen mustards in plasma, which are structurally related to this compound, utilized GC-MS/MS with positive chemical ionization, achieving detection limits between 0.3–0.5 ng/mL. rsc.org Such methods often involve a derivatization step to improve the chromatographic properties and sensitivity of the analytes. rsc.org

High-resolution mass spectrometry (HRMS) coupled with GC provides an alternative approach, offering highly accurate mass measurements that can confirm the elemental composition of the analyte, further enhancing confidence in its identification, especially in complex samples. chromatographyonline.com

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Chloro-Amine Compounds (Note: Data is based on methods for structurally similar compounds due to the absence of published specific methods for this compound)

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | e.g., Molecular ion or major fragment |

| Product Ion (m/z) | e.g., Characteristic fragment ions |

| Collision Energy | Optimized for specific transitions |

This table is a composite representation based on typical methods for related analytes.

For the analysis of this compound and its potential degradation or reaction products in complex matrices such as biological fluids or environmental water samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique is particularly well-suited for non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis without derivatization. The analysis of oxidation products of this compound can be characterized using LC-MS/MS.

LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for quantitative bioanalysis. researchgate.net For instance, a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method was developed for the analysis of degradation products of nitrogen mustards in serum and urine, achieving detection limits of 15-20 ng/mL. nih.gov The use of HILIC is advantageous for retaining highly polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov Reversed-phase LC with MS/MS detection is also widely used, often after a derivatization step to enhance retention and ionization efficiency. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Nitrogen Mustard Degradation Products (Note: This data is illustrative for compounds like N-ethyldiethanolamine, a hydrolysis product of a related nitrogen mustard, and serves as a model for this compound analysis.)

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | HILIC column (e.g., 2.1 x 100 mm, 3 µm) or C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of the analyte |

| Product Ions (m/z) | Two or more characteristic fragment ions |

| Dwell Time | 100 ms |

Source: Adapted from methodologies for nitrogen mustard degradation products. nih.govresearchgate.net

Application in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods for this compound are critical to ensure that the data generated are reliable, reproducible, and fit for purpose. The process of analytical method validation (AMV) is a systematic evaluation of a method's performance characteristics.

Key validation parameters typically assessed include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) greater than 0.99 is generally required.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies on at least three concentration levels, with typical acceptance criteria for recovery being within 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For methods analyzing nitrogen mustard-related compounds, validation has been demonstrated to meet these rigorous criteria, with precision often below 15% RSD and accuracy well within acceptable ranges. rsc.orgresearchgate.net

Quantitative and Qualitative Analysis in Research Samples

In a research setting, both qualitative and quantitative analyses of this compound are essential.

Qualitative Analysis is primarily concerned with identifying the compound. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental formula. In tandem MS, the fragmentation pattern serves as a "fingerprint" for the compound, which can be compared against a reference standard or a spectral library for confident identification.

Quantitative Analysis focuses on determining the exact amount of this compound in a sample. This is typically achieved using a validated chromatographic method (GC-MS/MS or LC-MS/MS) with an appropriate calibration strategy. Isotope dilution, where a stable isotope-labeled version of the analyte is used as an internal standard, is considered the gold standard for quantification as it corrects for matrix effects and variations in sample preparation and instrument response. researchgate.net Calibration curves are constructed by plotting the instrument response against known concentrations of reference standards. The concentration of the analyte in unknown samples is then calculated from this curve. For example, quantitative LC-MS/MS analysis of related compounds in biological matrices has achieved linearity over several orders of magnitude with low ng/mL detection limits. nih.govresearchgate.net

Table 3: Summary of Method Validation Findings for Related Analytes (Note: Data is based on validated methods for nitrogen mustard metabolites/simulants.)

| Validation Parameter | Typical Performance | Reference |

| Linearity (Range) | 1.0 - 50 ng/mL | rsc.org |

| Correlation Coefficient (r²) | > 0.995 | researchgate.net |

| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL (GC-MS/MS) | rsc.org |

| 0.4 - 1.0 ng/mL (LC-MS/MS) | researchgate.net | |

| Limit of Quantitation (LOQ) | 1.0 ng/mL (GC-MS/MS) | rsc.org |

| Accuracy (% Recovery) | 84 - 101% | nih.govresearchgate.net |

| Precision (% RSD) | < 15% | rsc.org |

Conclusion and Future Research Directions

Synthesis of Current Understanding on N-Chloro-N-ethylethanamine

This compound, also known as N,N-Diethylchloramine, is an organic compound belonging to the N-chloroamine class. nih.gov Its chemical identity is well-established with the CAS number 5775-33-7 and the molecular formula C₄H₁₀ClN. nih.govcymitquimica.com Physically, it is a colorless to pale yellow liquid soluble in organic solvents. cymitquimica.com

The core of its chemistry lies in the reactive N-Cl bond. This bond allows the molecule to act as a source of electrophilic chlorine or as an aminating agent, making it a versatile intermediate in organic synthesis. Its primary documented application is as a reagent and intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of this compound is characterized by several key reaction types, including nucleophilic substitution, where the chlorine atom is displaced, as well as oxidation and reduction reactions. For instance, it can be reduced back to its parent amine, diethylamine (B46881), or oxidized to form N-ethylacetamide. As an alkylating agent, it facilitates the introduction of a diethylamino group into various molecular structures.

Synthesis is typically achieved through the chlorination of diethylamine using chlorinating agents such as hypochlorous acid or N-Chlorosuccinimide. Spectroscopic data, including IR and NMR, have been used for its characterization, with a notable N–Cl stretching vibration observed at 650–670 cm⁻¹ in infrared spectroscopy.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | N,N-Diethylchloramine, Chlorodiethylamine | nih.gov |

| CAS Number | 5775-33-7 | nih.govcymitquimica.com |

| Molecular Formula | C₄H₁₀ClN | nih.govcymitquimica.com |

| Molecular Weight | 107.58 g/mol | nih.govguidechem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

Identification of Key Research Gaps and Unanswered Questions

Despite its utility, significant gaps remain in the scientific understanding of this compound and the broader class of organic N-chloroamines.

Decomposition Pathways and Kinetics: The precise mechanisms of both spontaneous and photolytically induced decomposition of this compound are not fully elucidated. Recent studies on other organic chloramines show that decomposition pathways are highly dependent on the molecular structure, forming either nitriles or aldehydes. nih.govacs.org The specific byproducts and transformation kinetics of this compound under various environmental conditions (e.g., pH, presence of disinfectants) are largely unknown. nih.govacs.org

Photochemical Behavior: While the photolysis of N-chloroamines is recognized as a source of reactive chlorine atoms in the atmosphere, the gas-phase absorption spectra of many simple chloramines, including likely this compound, have not been determined. nih.govpnas.org This data is critical for accurately modeling their atmospheric lifetime and impact on atmospheric oxidative capacity.

Advanced Synthetic Methodologies: Emerging synthetic routes remain underdeveloped. Photocatalytic chlorination has been demonstrated in preliminary studies but requires optimization. Furthermore, biocatalytic routes using engineered enzymes show potential for selective synthesis but currently suffer from very low yields (<30%). A significant research gap exists in developing efficient and selective green chemistry approaches for its synthesis.

Quantitative Reactivity Data: While the compound is known to undergo nucleophilic substitution, comprehensive kinetic data for its reactions with a wide range of environmentally and synthetically relevant nucleophiles are scarce. nih.gov Such data are essential for predicting its fate in complex systems and for designing synthetic reactions.

Theoretical Modeling Accuracy: There are noted discrepancies between computationally predicted properties of chloramines and experimental results. nih.gov This points to a need for more refined theoretical models that can accurately predict the bond energies, reaction barriers, and spectroscopic properties of compounds containing the N-Cl bond.

Outlook for Future Synthetic Applications of this compound

The unique reactivity of the N-Cl bond positions this compound for expanded roles in modern organic synthesis.

Advanced Reagent Development: Its function as a source of electrophilic chlorine or as an aminating agent could be leveraged to develop novel synthetic transformations. Research into its use in reactions like umpolung amination, where the normal polarity of the amine is reversed, could provide new pathways to complex nitrogen-containing molecules.

Biocatalysis and Chiral Synthesis: The future development of biocatalysis holds significant promise. uvm.edursc.org If the challenges of low yield can be overcome, engineered enzymes such as aminotransferases could enable the enantioselective chlorination of prochiral amines or the use of this compound in stereoselective amination reactions, providing access to valuable chiral building blocks for the pharmaceutical industry.

Flow Chemistry and Process Intensification: The successful synthesis of this compound in continuous flow reactors represents a critical step towards safer and more efficient industrial-scale production. Wider adoption of flow chemistry could make the reagent more accessible and cost-effective, encouraging its use in a broader range of synthetic applications where its instability in batch processes might have been a limiting factor.

Precursor in Advanced Oxidation Processes (AOPs): The ability of N-chloroamines to generate highly reactive hydroxyl (HO•) and chlorine (Cl•) radicals upon photolysis is an emerging area of interest for water purification. escholarship.org Future research could explore the use of this compound as a controllable precursor in novel UV-based AOPs for the degradation of persistent organic pollutants.

| Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Methodology | Development of efficient biocatalytic and photocatalytic synthesis routes. | Greener, more selective, and potentially enantioselective production. |

| Reaction Chemistry | Exploration in umpolung amination and other novel transformations. | Expansion of the synthetic toolbox for constructing complex nitrogenous compounds. |

| Process Chemistry | Optimization of continuous flow reactor synthesis. | Safer, scalable, and more economical production for wider industrial use. |

| Environmental Technology | Application as a radical precursor in Advanced Oxidation Processes (AOPs). | New methods for the degradation of recalcitrant water pollutants. escholarship.org |

Broader Implications for Environmental Chemistry and Theoretical Studies of N-Chloroamines

The study of this compound has implications that extend beyond its direct applications, informing the broader fields of environmental and theoretical chemistry.

Environmental Fate and Transport: As a simple dialkyl N-chloroamine, it serves as an important model compound for a class of disinfection byproducts formed during chloramination of water containing organic amines. nih.govnih.gov Detailed studies on its environmental fate—including its stability, sorption to soils, and abiotic and biotic degradation pathways—are crucial for assessing the environmental risks associated with water treatment practices. cdc.govepa.gov Understanding its decomposition is key to predicting the formation of potentially more persistent or toxic secondary byproducts. nih.govacs.org

Atmospheric Chemistry: Organic N-chloroamines are potential atmospheric pollutants that can act as a photochemical source of chlorine atoms, which are potent oxidants that influence air quality. nih.govpnas.org Characterizing the photolysis rate and products of this compound would provide vital data for atmospheric models, helping to quantify the impact of this class of compounds on urban and regional atmospheric chemistry.

Validation of Theoretical Models: Due to its relatively simple structure, this compound is an ideal candidate for high-level quantum chemical calculations. nih.gov Accurate experimental determination of its fundamental properties (e.g., N-Cl bond dissociation energy, reaction kinetics, and spectroscopic constants) can provide benchmark data to test, validate, and refine theoretical methods. Improved computational models will enhance the predictive power for the entire family of N-chloroamines, enabling better assessment of their reactivity, stability, and environmental behavior without requiring extensive experimentation for every analogue.

Q & A

Basic: What are the recommended methodologies for synthesizing N-Chloro-N-ethylethanamine while ensuring safety?

Answer:

The synthesis of this compound (CAS 869-24-9) can be achieved via a continuous biphasic flow system , which minimizes risks associated with handling unstable intermediates. This method involves reacting N,N-diethylethanamine with chlorine gas under controlled biphasic conditions (e.g., aqueous/organic phases), enabling in-situ generation and stabilization of the chlorinated product without isolation of hazardous intermediates . For safety, adhere to Cal/OSHA and DOT HAZMAT standards (e.g., use closed-system reactors, secondary containment, and personal protective equipment for chlorine exposure) .

Basic: What analytical techniques are most reliable for characterizing this compound and verifying purity?

Answer:

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (172.09 g/mol) and fragmentation patterns using reference data from NIST Chemistry WebBook (e.g., InChIKey: RAGSWDIQBBZLLL-UHFFFAOYSA-N) .

- Nuclear Magnetic Resonance (NMR): Assign peaks using δ values (e.g., triplet for CH2Cl at ~3.5 ppm in ¹H NMR) and cross-reference with spectral libraries .

- Elemental Analysis: Confirm Cl content (theoretical: 41.2%) via combustion analysis .

Advanced: How does this compound’s reactivity compare to other nitrogen mustards (e.g., mechlorethamine) in nucleophilic substitution reactions?

Answer:

this compound exhibits lower electrophilicity compared to mechlorethamine (HN2) due to steric hindrance from the ethyl groups. This reduces its alkylation efficiency in nucleophilic environments (e.g., DNA crosslinking). To study this, conduct kinetic assays under controlled pH (e.g., phosphate buffer, pH 7.4) using thiosulfate as a competing nucleophile, and compare rate constants (k) via UV-Vis monitoring of chloride release .

Advanced: What are the primary degradation pathways of this compound under varying storage conditions?

Answer:

Degradation occurs via:

- Hydrolysis: In aqueous media, the C-Cl bond cleaves to form N,N-diethylethanolamine, accelerated at pH < 3 or > 10. Monitor degradation via HPLC with UV detection (λ = 210 nm) .

- Oxidation: Under ambient light, N-oxide derivatives may form. Characterize oxidation products using LC-MS/MS and compare with synthetic standards (e.g., N-oxide hydrochloride, CAS 302-70-5) .

Stabilize the compound by storing in anhydrous, dark conditions at −20°C .

Advanced: How can computational modeling predict the solvation behavior of this compound in polar solvents?

Answer:

Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvation free energy (ΔG_solv) and dipole moments. Cross-validate results with experimental data from NIST thermochemical tables (e.g., enthalpy of formation) . Molecular dynamics simulations can further elucidate solvent interactions, such as hydrogen bonding with water or ethanol, to guide solvent selection for reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal: Treat waste with 10% sodium thiosulfate to reduce reactive chlorine species before disposal .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

- Process Optimization: Use flow chemistry to maintain precise stoichiometry (Cl2:N,N-diethylethanamine = 1:1) and temperature control (0–5°C) .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress and byproduct detection (e.g., dichloro derivatives) .

- Purification: Employ distillation under reduced pressure (e.g., 40–50°C, 10 mmHg) to isolate the product from higher-boiling impurities .

Advanced: How does the crystal structure of this compound hydrochloride influence its stability?

Answer:

The hydrochloride salt (C6H15Cl2N) forms a monoclinic crystal lattice with strong ionic interactions between the protonated amine and Cl⁻ ions, enhancing thermal stability. Characterize the lattice via X-ray diffraction (XRD) and compare melting points (literature: ~180°C decomp.) to assess batch purity . Moisture-induced deliquescence can disrupt crystallinity; store in desiccators with silica gel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.